molecular formula C21H25N3O2S B2520047 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone CAS No. 384368-54-1

1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone

Cat. No. B2520047
CAS RN: 384368-54-1
M. Wt: 383.51
InChI Key: UEFCNZQFBKWAOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone involves multi-step reactions. In one study, the synthesis began with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique to produce 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases. The 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives themselves were synthesized by the Vilsmeier-Haack reaction as part of a multi-step process .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analyses, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) were employed to establish the structure of these novel compounds. In another related study, the structure of a novel pyridine derivative was confirmed by ^1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their multi-component nature. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved through a one-pot, three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol at room temperature . This indicates a complex reaction pathway that leads to the formation of the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone are not detailed in the provided papers, the general properties of similar compounds can be inferred. The antimicrobial activity of the synthesized Schiff bases indicates that these compounds have significant biological relevance. Some derivatives, such as 5a, 5c, 5f, and 5h, exhibited excellent activity compared to other derivatives, suggesting that slight modifications in the molecular structure can lead to significant changes in biological activity . The yield of the synthesized pyridine derivative was reported to be 40%, which provides insight into the efficiency of the synthesis process .

Scientific Research Applications

Structural Analysis and Isomorphism

The research into compounds structurally similar to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone highlights the significance of isomorphism and molecular disorder in understanding chemical behavior. Studies have revealed that isomorphous structures exhibit extensive disorder, challenging the automatic detection of isomorphism in data-mining procedures, such as searches in the Cambridge Structural Database. This insight is crucial for the accurate description and analysis of similar complex structures in scientific research (Rajni Swamy et al., 2013).

Enzyme Inhibitory Activities

The exploration of thiophene-based heterocyclic compounds, akin to the subject compound, has shown promising results in the field of enzyme inhibition. These studies have designed and evaluated various derivatives for their inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The findings provide a foundation for further structural modifications and pharmacological studies related to enzyme inhibitors, contributing significantly to the development of new therapeutic agents (Cetin et al., 2021).

Antimicrobial Activity

Research on compounds structurally related to 1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone also extends into antimicrobial activity. A series of synthesized compounds demonstrated potent antimicrobial effects against a variety of microbial strains, highlighting the potential of these compounds in addressing the growing concern of antimicrobial resistance. Such studies are instrumental in the discovery of novel antimicrobial agents and the advancement of medical science (Kumar et al., 2012).

Corrosion Inhibition

Further applications include the study of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research not only expands the potential industrial applications of these compounds but also contributes to the development of more effective and environmentally friendly corrosion inhibition methods. The study demonstrates the concentration-dependent efficiency of these inhibitors, providing valuable insights into the mechanisms of corrosion prevention (Yadav et al., 2015).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-26-17-9-7-16(8-10-17)19-14-18(20-6-5-13-27-20)22-24(19)21(25)15-23-11-3-2-4-12-23/h5-10,13,19H,2-4,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCNZQFBKWAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone

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